molecular formula C10H9N4NaO2S B13653051 Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate

Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate

Cat. No.: B13653051
M. Wt: 272.26 g/mol
InChI Key: RMWNENBFQIRHHX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and applications in various fields, including material and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate typically involves the reaction of 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol with sodium chloroacetate. The reaction is carried out in an aqueous medium under basic conditions, usually using sodium hydroxide as the base. The reaction proceeds through the nucleophilic substitution of the chloro group by the thiolate anion, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization or chromatography techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate is unique due to its specific combination of a tetrazole ring and a sulfanylacetate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H9N4NaO2S

Molecular Weight

272.26 g/mol

IUPAC Name

sodium;2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetate

InChI

InChI=1S/C10H10N4O2S.Na/c15-10(16)7-17-6-9-11-12-13-14(9)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,15,16);/q;+1/p-1

InChI Key

RMWNENBFQIRHHX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CSCC(=O)[O-].[Na+]

Origin of Product

United States

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